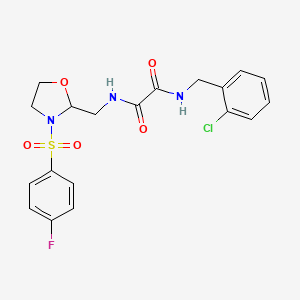

![molecular formula C19H16N4OS B2968366 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1797028-39-7](/img/structure/B2968366.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions, especially due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, forming complexes with various metal ions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature of the substituents on the benzimidazole ring. Generally, benzimidazole derivatives are crystalline solids that are soluble in common organic solvents .Aplicaciones Científicas De Investigación

Synthetic Procedures and Biological Interest

The synthesis of benzazoles, including benzimidazoles, has attracted significant attention due to their medicinal chemistry applications. These compounds display a variety of biological activities, with some being used in clinical applications such as antihistaminic, anthelmintic, and fungicide treatments. The incorporation of the guanidine group into benzazoles, resulting in 2-guanidinobenzazoles (2GBZs), can alter their biological activity. Such synthetic endeavors aim to develop new pharmacophores with potential therapeutic applications, highlighting the importance of synthetic chemistry in exploring the biological activities of these compounds (Rosales-Hernández et al., 2022).

Conversion to CNS Active Drugs

Research has also explored the conversion of benzimidazoles into more potent central nervous system (CNS) acting drugs. This involves synthesizing new compounds that may offer therapeutic options for CNS diseases, which are increasing in incidence. The modification of these molecules aims at developing potent CNS drugs, underscoring the potential of benzimidazole derivatives in addressing CNS-related conditions (Saganuwan, 2020).

Benzothiazoles in Medicinal Chemistry

Benzothiazoles, another structural feature related to the compound , are recognized for their extensive pharmaceutical applications. Derivatives of benzothiazoles have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. This class of compounds has seen some members being used clinically, demonstrating the versatility and potential of benzothiazoles in drug discovery and development (Kamal et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which plays a crucial role in cancer metabolism .

Mode of Action

The compound acts as an activator of PKM2 . It binds to the enzyme and enhances its activity. This interaction results in the acceleration of the glycolytic pathway, leading to increased production of ATP and other metabolic intermediates .

Biochemical Pathways

The activation of PKM2 affects the glycolytic pathway, a crucial process for energy production in cells . The enhanced activity of PKM2 accelerates the conversion of phosphoenolpyruvate to pyruvate, leading to increased production of ATP . This can influence various downstream effects, including increased cell proliferation and survival, particularly in cancer cells .

Result of Action

The activation of PKM2 by this compound can lead to increased cell proliferation and survival, particularly in cancer cells . This is due to the enhanced production of ATP and other metabolic intermediates, which are essential for cell growth and division .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(benzimidazol-1-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-13-21-17(11-25-13)14-6-2-3-7-15(14)22-19(24)10-23-12-20-16-8-4-5-9-18(16)23/h2-9,11-12H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMYJGIQXUTNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(oxan-4-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide](/img/structure/B2968286.png)

![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)

![N-(3,4-dimethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2968300.png)

![3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B2968301.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2968303.png)

![N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2968305.png)